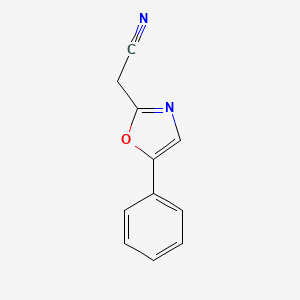

2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile

Description

Contextualization within Heterocyclic Chemistry: The Oxazole (B20620) Ring System

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and biochemistry. nih.gov The oxazole ring is an aromatic heterocycle, characterized by a planar, unsaturated structure that imparts considerable stability. numberanalytics.com It is considered a hybrid system, with its nitrogen atom behaving like pyridine (B92270) and its oxygen atom like furan. chemicalbook.com This duality influences its reactivity, making it susceptible to reactions with both electrophiles and nucleophiles. numberanalytics.com

The reactivity of the oxazole ring is a key aspect of its chemical behavior. numberanalytics.com It can undergo various reactions, including:

Electrophilic Substitution: This typically occurs at the C5 position, especially when electron-donating groups are present on the ring. tandfonline.comwikipedia.org

Nucleophilic Substitution: This is more likely to happen at the C2 position, particularly if a good leaving group is attached. wikipedia.orgcutm.ac.in

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, leading to the formation of pyridines. wikipedia.org

Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base. tandfonline.comwikipedia.org

Numerous methods have been developed for the synthesis of the oxazole ring, reflecting its importance in organic chemistry. irjmets.com Some of the most common approaches include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis. irjmets.com These methods provide versatile routes to a wide range of substituted oxazoles. organic-chemistry.org

Structural Significance of the 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile Framework

The phenyl group at the C5 position can participate in π-π stacking interactions and can be further functionalized to modulate the molecule's electronic and steric properties. The acetonitrile (B52724) group (-CH₂CN) at the C2 position is particularly noteworthy. The methylene (B1212753) group is activated by the adjacent electron-withdrawing nitrile group, making the protons on this carbon acidic and amenable to various chemical transformations. The nitrile group itself can undergo a variety of reactions, serving as a precursor for the synthesis of other functional groups.

The specific arrangement of these functional groups within the this compound framework creates a molecule with a unique chemical profile, making it a valuable building block in organic synthesis.

Overview of Current and Emerging Research Themes for this compound and Related Oxazole Structures

Research involving this compound and related oxazole derivatives is multifaceted, spanning several key areas of chemical science.

Medicinal Chemistry: A significant driver of research into oxazole-containing compounds is their wide range of biological activities. d-nb.info Oxazole derivatives have been investigated for their potential as:

Antimicrobial agents d-nb.info

Anticancer agents d-nb.info

Anti-inflammatory agents d-nb.info

Antidiabetic agents d-nb.info

The structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents. The ability to modify the phenyl and acetonitrile groups allows for the systematic exploration of structure-activity relationships.

Materials Science: Oxazole-based compounds are also being explored for their potential applications in materials science. numberanalytics.com Their aromatic nature and potential for extended conjugation make them suitable for use in:

Organic Light-Emitting Diodes (OLEDs) numberanalytics.com

Photovoltaic devices numberanalytics.com

Polymers and dyes numberanalytics.com

The specific properties of this compound, such as its potential for fluorescence, could be harnessed in the development of new functional materials.

Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis. The reactive sites on the molecule, particularly the activated methylene group of the acetonitrile substituent, provide opportunities for further chemical modification and the construction of more complex molecular architectures.

Table 1: Key Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O |

| IUPAC Name | This compound |

Table 2: Overview of Research Areas for Oxazole Derivatives

| Research Area | Focus | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Exploration of biological activities. | Development of new drugs (e.g., antimicrobial, anticancer). d-nb.info |

| Materials Science | Investigation of photophysical and electronic properties. | Creation of advanced materials (e.g., OLEDs, solar cells). numberanalytics.com |

| Organic Synthesis | Use as a building block for complex molecules. | Synthesis of novel organic compounds with desired properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPRFQMTHNXKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 5 Phenyl 1,3 Oxazol 2 Yl Acetonitrile

Strategic Approaches to the 5-Phenyl-1,3-Oxazole Core

The formation of the 5-phenyl-1,3-oxazole ring is a critical step in the synthesis of the target compound. Various methods, including cycloaddition reactions, metal-catalyzed pathways, and metal-free routes, have been developed to achieve this transformation with high efficiency and selectivity.

Cycloaddition Reactions for Oxazole (B20620) Ring Formation

A prominent cycloaddition approach for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govmdpi.com This reaction involves the [3+2] cycloaddition of an aldehyde, in this case, benzaldehyde (B42025), with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.orgwikipedia.org The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired 5-phenyloxazole (B45858). organic-chemistry.org

The general mechanism for the Van Leusen oxazole synthesis is outlined below:

Deprotonation of TosMIC using a suitable base.

Nucleophilic attack of the deprotonated TosMIC on the aldehyde.

Intramolecular cyclization to form a 4,5-dihydro-1,3-oxazole intermediate.

Elimination of p-toluenesulfinic acid to afford the aromatic oxazole ring.

Microwave-assisted variations of the Van Leusen reaction have been reported to enhance reaction rates and yields. mdpi.com

Metal-Catalyzed Pathways to Substituted Oxazoles

Transition metal catalysis offers a powerful and versatile toolkit for the construction of the 5-phenyl-1,3-oxazole core. Various metals, including palladium and copper, have been successfully employed to catalyze the formation of this heterocyclic system.

Palladium-Catalyzed Syntheses:

Palladium-catalyzed cross-coupling reactions provide an effective means to construct 5-phenyloxazoles. One common strategy involves the direct arylation of the oxazole ring with aryl halides. dntb.gov.uanih.gov For instance, the C-5 position of an oxazole can be selectively arylated with phenyl bromide or phenyl triflate using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The choice of solvent and ligand can influence the regioselectivity of the arylation, allowing for targeted synthesis of either 2- or 5-substituted oxazoles. nih.gov

Another palladium-catalyzed approach involves the reaction of N-arylcyclohexane enaminones, which can be aromatized and subsequently cyclized to form carbazole (B46965) alkaloids, a reaction manifold that shares principles with oxazole synthesis.

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions have also proven valuable for the synthesis of substituted oxazoles. These methods often involve the coupling of various starting materials under the influence of a copper catalyst. For example, the synthesis of 5-carboxyl-4-perfluoroalkyl triazoles has been achieved using a copper-catalyzed system, highlighting the utility of copper in facilitating the formation of five-membered heterocyclic rings. nih.govfigshare.com While not a direct synthesis of 5-phenyloxazole, this demonstrates the potential of copper catalysis in related heterocyclic syntheses.

A summary of representative metal-catalyzed methods is presented in the table below:

| Catalyst | Reactants | Product | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) | Oxazole, Phenyl bromide | 5-Phenyloxazole | nih.gov |

Metal-Free Synthetic Routes for Oxazole Scaffolds

In recent years, the development of metal-free synthetic methodologies has gained significant attention due to their environmental and economic advantages. Several metal-free approaches have been successfully applied to the synthesis of the 5-phenyl-1,3-oxazole core.

One such method involves the reaction of α-amino acids with 1-(2-aminoaryl)pyrroles, which can lead to the formation of fused heterocyclic systems through a cascade of reactions. While not a direct synthesis of 5-phenyloxazole, it showcases the potential of using readily available starting materials under metal-free conditions to construct complex heterocyclic frameworks.

Another notable metal-free approach is the synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds, which proceeds via a nucleophilic addition/cyclization cascade. rsc.org This highlights the power of cascade reactions in building heterocyclic rings without the need for metal catalysts.

Regiospecific Introduction of the Acetonitrile (B52724) Moiety at C-2

Once the 5-phenyl-1,3-oxazole core is established, the next crucial step is the introduction of the acetonitrile group specifically at the C-2 position. This can be achieved through various strategies, including direct cyanomethylation or the functionalization of a pre-existing group on the oxazole ring.

Cyanomethylation Strategies Utilizing Acetonitrile as a C1 or CN Source

Direct cyanomethylation of an aromatic or heteroaromatic ring using acetonitrile as the source of the cyanomethyl group is a desirable and atom-economical approach. While direct C-H cyanomethylation of oxazoles is not widely reported, related transformations on other aromatic systems provide a conceptual framework. For instance, the direct oxidative cross-dehydrogenative coupling of acetonitrile with certain activated aromatic compounds has been achieved.

A more common approach involves the use of reagents that can deliver a cyanomethyl anion or its equivalent. For example, (phenylthio)acetonitrile (B1359783) has been used to introduce a cyanomethyl group onto nitroarenes. tcichemicals.com This type of vicarious nucleophilic substitution could potentially be adapted for the C-2 functionalization of a suitably activated 5-phenyloxazole derivative.

Functionalization of Pre-formed Oxazole Rings

A more established and versatile strategy for introducing the acetonitrile group at the C-2 position involves the functionalization of a pre-formed 5-phenyloxazole ring bearing a suitable leaving group or a precursor functional group at the desired position.

From 2-Halo-5-phenyloxazoles:

A common and effective method is the nucleophilic substitution of a halogen atom at the C-2 position of the oxazole ring. A 2-bromo-5-phenyloxazole can be synthesized and subsequently reacted with a cyanide source, such as sodium or potassium cyanide, to introduce the nitrile group. The resulting 2-cyano-5-phenyloxazole can then be subjected to homologation to introduce the methylene (B1212753) group, although this two-step process can be cumbersome.

A more direct approach would be the reaction of a 2-(halomethyl)-5-phenyloxazole with a cyanide salt. For example, 2-(chloromethyl)-5-phenyloxazole can be prepared and then undergo nucleophilic substitution with sodium cyanide to yield the target 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile.

From 2-Methyl-5-phenyloxazoles:

Alternatively, a 2-methyl-5-phenyloxazole (B1615902) can serve as a precursor. The methyl group can be functionalized, for example, through radical halogenation to form a 2-(halomethyl) derivative, which can then be converted to the desired acetonitrile as described above.

Another potential route involves the conversion of the methyl group to a leaving group, followed by nucleophilic substitution.

The following table summarizes the key functionalization strategies:

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 2-Bromo-5-phenyloxazole | NaCN | 2-Cyano-5-phenyloxazole | Further homologation required |

| 2-(Chloromethyl)-5-phenyloxazole | NaCN | - | This compound |

Multicomponent Reactions for Concurrent Structural Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. This approach enhances atom economy and reduces the number of purification steps compared to traditional linear syntheses.

One of the most prominent MCRs for oxazole synthesis is the van Leusen Oxazole Synthesis . wikipedia.orgnih.gov In its classic form, this reaction combines an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole. nih.govwikipedia.org For the synthesis of the target compound, benzaldehyde would serve as the precursor for the 5-phenyl group. The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the oxazole ring. wikipedia.org

To achieve the desired 2-(acetonitrile) substitution, a modification of the traditional van Leusen reaction or an alternative MCR would be necessary. While the standard van Leusen reaction is ideal for 5-substituted oxazoles, other MCRs can provide access to 2,5-disubstituted systems. For instance, a one-pot, three-component reaction involving an α-amino acid, a dehydrative condensing agent, and a carboxylic acid, followed by coupling reactions, has been shown to produce polysubstituted oxazoles. ijpsonline.com Another approach involves the iodine-catalyzed tandem oxidative cyclization, which can be used to synthesize 2,5-disubstituted oxazoles from readily available starting materials like aromatic aldehydes. organic-chemistry.org

Other notable MCRs for synthesizing substituted oxazoles include:

Copper-catalyzed cascade reactions: These can involve the reaction of alkenes with azides to form 2,5-disubstituted oxazoles under mild conditions with air as the oxidant. rsc.orgresearchgate.net

Cobalt(III)-catalyzed cross-coupling: This method allows for the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to efficiently produce 2,5-disubstituted oxazoles. rsc.org

These MCR strategies provide versatile pathways for the concurrent assembly of the core oxazole structure with the required phenyl and acetonitrile substituents.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically screened include the choice of solvent, catalyst, base, temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Studies on oxazole synthesis have shown that solvents like dimethylformamide (DMF), acetonitrile, and ethyl acetate can be effective. organic-chemistry.org In one optimization study for a related synthesis, ethyl acetate proved to be the superior solvent, leading to a near-quantitative yield of 97%. nih.gov Acetonitrile has also been identified as a "greener" and effective solvent for similar oxidative coupling reactions. scielo.br

Catalyst and Reagent Screening: The nature of the catalyst and other reagents is paramount. For metal-catalyzed reactions, various catalysts such as those based on copper, cobalt, or palladium have been successfully employed in the synthesis of disubstituted oxazoles. ijpsonline.comrsc.orgrsc.org In metal-free approaches, iodine has been identified as an efficient catalyst for tandem oxidative cyclization reactions. organic-chemistry.org The choice of base is also critical; for example, in the van Leusen synthesis, strong bases like potassium phosphate (B84403) have been used effectively. acs.org The stoichiometry of reagents, such as the oxidant in oxidative cyclization reactions, is also a key factor to optimize. scielo.br

The following table summarizes the optimization of various parameters from different studies on the synthesis of substituted oxazoles.

| Parameter | Reagents/Conditions Screened | Optimal Condition | Yield (%) | Reference |

| Solvent | EtOH, MeCN, PhMe, MeTHF, EtOAc | Ethyl Acetate (EtOAc) | 97 | nih.gov |

| Catalyst | Various metal catalysts | Iodine (metal-free) | 79 | organic-chemistry.org |

| Base | DIPEA, NEt₃ | Triethylamine (NEt₃) | 95 | nih.gov |

| Oxidant | Various silver(I) reagents | Silver(I) oxide (Ag₂O) | - | scielo.br |

| Temperature | Room Temperature vs. Reflux | Reflux | 82 | - |

| Time | 1 to 20 hours | 4 hours | - | scielo.br |

This table is a representation of data from various sources and may not reflect the optimization of a single specific reaction.

Exploration of Green Chemistry Principles in Synthesis

Adhering to the principles of green chemistry is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be employed.

Microwave-Assisted Synthesis: One of the most effective green techniques is the use of microwave irradiation to accelerate chemical reactions. nih.gov Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.neteurekaselect.com For instance, a microwave-assisted van Leusen synthesis of 5-substituted oxazoles was achieved in just 8 minutes at 65°C, using isopropanol (B130326) as a relatively benign solvent and potassium phosphate as a catalyst. ijpsonline.comacs.org This approach is not only rapid and efficient but also more energy-efficient and economical. acs.org

The table below compares conventional heating with microwave-assisted synthesis for the preparation of 1,3,4-oxadiazoles, a related heterocyclic system, highlighting the advantages of the latter.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 8 - 12 hours | 70 - 85 | researchgate.net |

| Microwave Irradiation | 5 - 10 minutes | 85 - 95 | researchgate.net |

This table illustrates the typical improvements seen with microwave synthesis for related heterocyclic compounds.

Use of Greener Solvents and Catalysts: The principles of green chemistry also advocate for the use of non-toxic, renewable, and biodegradable solvents and catalysts. The use of ionic liquids has been explored in the van Leusen oxazole synthesis as a recyclable reaction medium. wikipedia.org Furthermore, employing metal-free catalytic systems, such as those using iodine, avoids the issue of residual metal contamination in the final product. organic-chemistry.org The development of one-pot, multicomponent reactions also aligns with green chemistry principles by reducing the number of steps and the associated waste from intermediate purification. nih.gov

By integrating these advanced methodologies—multicomponent reactions for efficiency, rigorous optimization for high yields, and green chemistry principles for sustainability—the synthesis of this compound can be achieved in a manner that is both effective and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 5 Phenyl 1,3 Oxazol 2 Yl Acetonitrile

Reactivity Profile of the Acetonitrile (B52724) Group

The acetonitrile moiety (—CH₂CN) is a key site for a variety of chemical transformations. Its reactivity is centered on the electrophilic carbon of the nitrile group and the acidic α-protons of the methylene (B1212753) bridge.

Nucleophilic Transformations Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. This reaction is a fundamental pathway for the elaboration of the acetonitrile side chain.

Addition of Organometallic Reagents : Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add across the C≡N bond. The initial reaction forms an intermediate imine anion, which upon hydrolysis yields a ketone. This provides a synthetic route to convert the nitrile into a variety of ketone structures.

Silyl (B83357) Ketene (B1206846) Imine Formation : In the presence of a silyl triflate like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a non-nucleophilic base, acetonitrile can be converted in situ into a silyl ketene imine. This nucleophilic species can then react with various electrophiles, such as acetals or nitrones, in a one-pot procedure to form new carbon-carbon bonds at the α-position. richmond.edu

Hydrolysis, Reduction, and Oxidation Pathways

The nitrile group can undergo several fundamental transformations, including hydrolysis, reduction, and oxidation, leading to a range of functional groups.

Hydrolysis : The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. weebly.comlibretexts.org This transformation can be catalyzed by either acid or base and typically requires heat. lumenlearning.comchemistrysteps.com

Under acidic conditions, the nitrile is heated with an aqueous acid (e.g., HCl or H₂SO₄). The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid, in this case, 2-(5-phenyl-1,3-oxazol-2-yl)acetic acid.

Under basic conditions (e.g., NaOH or KOH), the nitrile is hydrolyzed to a carboxylate salt. weebly.comlibretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. weebly.com

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(5-phenyl-1,3-oxazol-2-yl)acetic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq), heat; 2. H₃O⁺ | 2-(5-phenyl-1,3-oxazol-2-yl)acetic acid |

Reduction : The nitrile group is readily reduced to a primary amine. This is a valuable transformation for introducing an aminoethyl group.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. Recent advancements have also demonstrated the electrochemical reduction of acetonitrile to ethylamine (B1201723) with high selectivity using copper nanoparticle catalysts. nih.gov This approach offers a more environmentally friendly alternative to traditional methods. nih.gov

Oxidation : While the nitrile group itself is relatively resistant to oxidation, the oxazole (B20620) ring can be susceptible. The ring oxidation of C2-unsubstituted oxazoles to 2-oxazolones has been observed, a reaction catalyzed by aldehyde oxidase. nih.gov This suggests that under specific biological or biomimetic conditions, the oxazole moiety of 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile could potentially undergo oxidation.

Reactivity of the 1,3-Oxazole Ring System

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Group

The substituent on the C5-phenyl ring is the entire 2-(acetonitrile)-1,3-oxazol-5-yl group. The directing effect of this group on the phenyl ring for electrophilic aromatic substitution (EAS) depends on its electronic properties. Heterocyclic systems like oxazole are generally considered electron-withdrawing due to the electronegativity of the heteroatoms.

Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing groups (EWGs) deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. wikipedia.org Therefore, the 2-(acetonitrile)-1,3-oxazol-5-yl substituent is expected to be a meta-director and a deactivating group. wikipedia.orglibretexts.orgyoutube.com Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃). The deactivating nature of the substituent means that harsher reaction conditions may be required compared to benzene.

Nucleophilic Aromatic Substitution (SNAr) : SNAr reactions typically require a leaving group (like a halogen) on the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govsemanticscholar.org In the case of this compound, the phenyl ring is unsubstituted. Therefore, it is not primed for a standard SNAr reaction. For such a reaction to occur, the phenyl ring would first need to be functionalized with a suitable leaving group and potentially additional activating groups. nih.govbeilstein-journals.org

| Substitution Type | Directing Effect of 2-(acetonitrile)-1,3-oxazol-5-yl group | Reactivity Effect |

| Electrophilic Aromatic Substitution (EAS) | meta-directing | Deactivating |

| Nucleophilic Aromatic Substitution (SNAr) | Not applicable without a leaving group | Unreactive under standard SNAr conditions |

Ring-Opening and Ring-Closure Reactions of the Oxazole Moiety

The stability of the oxazole ring is significant, but it can undergo ring-opening reactions under certain conditions, particularly with nucleophilic attack.

Ring-Opening Reactions :

Nucleophilic Attack : The C2 position of the oxazole ring is the most electron-deficient and thus the primary site for nucleophilic attack. pharmaguideline.com Strong nucleophiles can lead to cleavage of the ring. For example, reaction with ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles through a ring-opening and subsequent ring-closure sequence. pharmaguideline.com

Acid/Base Catalysis : While stable under many conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote hydrolysis. This can lead to the cleavage of the O1-C2 or O1-C5 bonds, resulting in open-chain products like α-acylamino ketones. Studies on related oxazolone (B7731731) systems show that they readily undergo ring-opening upon reaction with nucleophiles like primary amines. researchgate.net Similarly, Brønsted acids can promote the ring-opening of related heterocycles like 2H-azirines. rsc.org

Concerted and Stepwise Mechanisms in Cycloadditions

Oxazoles can participate in cycloaddition reactions, most notably as the diene component in Diels-Alder reactions. pharmaguideline.comresearchgate.net This reactivity is a key feature of the oxazole ring system.

Tautomerism and Isomerization Studies

The structural arrangement of this compound allows for the theoretical consideration of several tautomeric and isomeric forms. These transformations are significant as they can influence the compound's stability, reactivity, and spectroscopic properties.

The presence of an acidic α-hydrogen on the methylene bridge adjacent to the electron-withdrawing nitrile group and the heteroaromatic oxazole ring suggests the possibility of prototropic tautomerism. Specifically, a ketenimine-enamine type tautomerism can be postulated. The migration of a proton from the α-carbon to the nitrile nitrogen would result in the formation of a ketenimine tautomer. Theoretical studies on the tautomerization of acetonitrile to ketenimine indicate a significant energy barrier for this process. asianpubs.org However, the presence of the oxazole ring may influence this equilibrium.

Furthermore, tautomerism involving the oxazole ring itself, though less common for the aromatic oxazole core, can be considered under certain conditions, particularly in the presence of strong acids or bases that might disrupt the ring's aromaticity. For instance, protonation of the oxazole nitrogen could facilitate the formation of transient non-aromatic species. The relative stability of these tautomers is dependent on factors such as solvent polarity and the electronic nature of substituents. In related heterocyclic systems, such as 2-ketomethylquinolines, the enaminone form is often favored due to the formation of a stable intramolecular hydrogen bond. researchgate.net

| Tautomeric Form | Key Structural Feature | Plausibility Factors |

|---|---|---|

| Acetonitrile (Dominant) | -CH2-C≡N | Aromatic stability of the oxazole ring. |

| Ketenimine | -CH=C=NH | Presence of an acidic α-hydrogen. Generally a high-energy tautomer. asianpubs.org |

| Enamine-type | Involving ring-opening | Less likely due to the stability of the oxazole ring. |

The oxazole ring in this compound can potentially undergo isomerization reactions, primarily through photochemical or thermal means. The photoisomerization of oxazoles to isoxazoles and other heterocyclic systems is a known process. researchgate.netnih.govacs.org This transformation often proceeds through a high-energy azirine intermediate. nih.gov The specific pathway and products of such a rearrangement would be dependent on the substitution pattern of the oxazole ring.

Thermal rearrangements of oxazoles are also documented. For instance, the Cornforth rearrangement involves the thermal isomerization of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org While the subject molecule is not a 4-acyloxazole, this highlights the potential for thermally induced structural reorganization of the oxazole core. High-temperature treatment of polymers containing oxazole units, such as in the formation of thermally rearranged polybenzoxazoles, demonstrates the ring's ability to undergo transformations under forcing conditions. nih.govnih.govacs.org

Another potential isomerization pathway involves the researchgate.netnih.gov-shift of substituents around the oxazole ring, although this is less common. The specific isomerization reactions of this compound would require dedicated experimental or computational investigation to be confirmed.

| Isomerization Type | Conditions | Potential Products | Mechanistic Notes |

|---|---|---|---|

| Photochemical | UV irradiation | Isoxazole derivatives | Proceeds via a high-energy azirine intermediate. nih.gov |

| Thermal | High temperatures | Rearranged oxazoles, ring-opened products | Analogous to Cornforth rearrangement or polymer thermal rearrangements. wikipedia.orgnih.govnih.govacs.org |

Radical Reactions and Processes Involving Acetonitrile

The acetonitrile moiety of this compound is a potential site for radical reactions. The abstraction of a hydrogen atom from the methylene bridge would generate a resonance-stabilized cyanomethyl radical. This radical species can then participate in a variety of subsequent reactions.

The formation of cyanomethyl radicals from acetonitrile is a well-established process and can be initiated by various methods, including photolysis, radiolysis, and the use of chemical initiators. mdpi.comacs.org Once formed, the cyanomethyl radical derived from this compound could undergo several reactions:

Radical Addition: This radical could add to unsaturated systems such as alkenes and alkynes. The addition of cyanomethyl radicals to alkenes often proceeds via an anti-Markovnikov addition. acs.org

Dimerization: Two cyanomethyl radicals could couple to form a succinonitrile (B93025) derivative.

Oxidative Coupling: The radical could undergo oxidative coupling with other species, for example, with arenes to form heteroaryl acetonitriles. acs.org

The presence of the oxazole ring could influence the stability and reactivity of the cyanomethyl radical through resonance effects. The phenyl substituent on the oxazole ring may also play a role in directing the course of these radical reactions.

Studies on the reactions of CN radicals in acetonitrile solutions have shown that addition reactions to the solvent molecules can occur, leading to the formation of new radical species. nih.gov This suggests that under radical-generating conditions, this compound could potentially react with other radical species or even with itself.

| Reaction Type | Initiation | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Radical Addition | Photolysis, chemical initiators | 2-(5-phenyl-1,3-oxazol-2-yl)cyanomethyl radical | Addition to C=C or C≡C bonds. acs.org |

| Dimerization | High radical concentration | 2-(5-phenyl-1,3-oxazol-2-yl)cyanomethyl radical | Formation of a succinonitrile derivative. |

| Oxidative Coupling | Metal catalysis, photoredox catalysis | 2-(5-phenyl-1,3-oxazol-2-yl)cyanomethyl radical | Coupling with arenes or other nucleophiles. acs.org |

Structural Modifications and Derivatization Strategies for 2 5 Phenyl 1,3 Oxazol 2 Yl Acetonitrile

Design and Synthesis of Analogues with Substituent Variations on the Phenyl Ring

The introduction of various substituents onto the phenyl ring of 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile is a common strategy to modulate its electronic and steric properties. The synthesis of these analogues generally involves the reaction of a substituted benzaldehyde (B42025) with tosylmethyl isocyanide (TosMIC) in the presence of a base, a method known as the Van Leusen oxazole (B20620) synthesis. This versatile reaction allows for the incorporation of a wide array of functional groups on the phenyl ring.

Table 1: Examples of Phenyl Ring Substituted Analogues of this compound

| Substituent (R) | Chemical Name | Synthetic Method |

| H | This compound | Van Leusen Reaction |

| 4-OCH₃ | 2-(5-(4-methoxyphenyl)-1,3-oxazol-2-yl)acetonitrile | Van Leusen Reaction |

| 4-Cl | 2-(5-(4-chlorophenyl)-1,3-oxazol-2-yl)acetonitrile | Van Leusen Reaction |

| 4-NO₂ | 2-(5-(4-nitrophenyl)-1,3-oxazol-2-yl)acetonitrile | Van Leusen Reaction |

| 4-F | 2-(5-(4-fluorophenyl)-1,3-oxazol-2-yl)acetonitrile | Van Leusen Reaction |

The synthesis typically proceeds by reacting the appropriately substituted benzaldehyde with TosMIC and a base like potassium carbonate in a suitable solvent such as methanol (B129727) or aprotic polar solvents. The reaction's versatility allows for the generation of a library of compounds with diverse phenyl ring substitutions, which is crucial for systematic studies of their properties.

Modifications of the Acetonitrile (B52724) Side Chain

The acetonitrile side chain of this compound is a reactive handle for various chemical transformations. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, enabling the introduction of different functional groups and the extension of the carbon chain.

One common modification is the alkylation of the α-carbon. By treating the parent compound with a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), mono- or di-alkylated products can be obtained. This allows for the introduction of steric bulk and the modulation of lipophilicity.

Another important transformation is the reaction of the nitrile group itself. The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-phenyl-1,3-oxazol-2-yl)acetic acid, or the amide, 2-(5-phenyl-1,3-oxazol-2-yl)acetamide. These derivatives can then be further functionalized. For example, the carboxylic acid can be converted to esters or coupled with amines to form a variety of amides.

Table 2: Potential Modifications of the Acetonitrile Side Chain

| Reagents | Product Type |

| 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | α-Alkylated Acetonitrile |

| H₃O⁺, heat | Carboxylic Acid |

| H₂O₂, base | Amide |

| 1. DIBAL-H 2. H₂O | Aldehyde |

| LiAlH₄ | Primary Amine |

These transformations highlight the versatility of the acetonitrile group as a synthetic precursor to a wide range of functional groups, significantly expanding the chemical space accessible from the parent molecule.

Synthesis of Fused and Bridged Oxazole Systems

The oxazole ring of this compound can serve as a scaffold for the construction of more complex fused and bridged heterocyclic systems. These modifications can lead to rigid, three-dimensional structures with unique properties.

One strategy to create a fused system involves introducing reactive functional groups onto the phenyl ring that can subsequently participate in an intramolecular cyclization reaction. For example, an analogue with a hydroxyl group ortho to the oxazole linkage could undergo an intramolecular etherification to form a fused six-membered ring.

A representative example of forming a fused oxazole system, although not starting directly from this compound, is the synthesis of fused oxazole-containing coumarin (B35378) derivatives. This can be achieved via an oxidative cross-coupling reaction, demonstrating a pathway to annulate another ring system onto the oxazole core. Such strategies can be conceptually applied to the target molecule by introducing appropriate functionalities.

The synthesis of bridged systems is more complex and would likely involve a multi-step sequence. One hypothetical approach could involve the functionalization of both the phenyl ring and the acetonitrile side chain with groups that can be linked together through a bridging atom or group of atoms.

Incorporation into Polymeric or Supramolecular Architectures

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the construction of larger, organized structures such as polymers and supramolecular assemblies.

Polymeric Architectures:

The incorporation of the this compound moiety into a polymer backbone can be achieved by introducing polymerizable functional groups onto the molecule. For instance, a vinyl group could be introduced onto the phenyl ring, allowing the resulting monomer to undergo radical polymerization.

A notable example of the utility of oxazole-containing compounds in polymer science is the use of oxazole structural units as ligands for transition metal catalysts in polymerization reactions. For example, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. This demonstrates the potential for the nitrogen atom of the oxazole ring in this compound to coordinate with metal centers, suggesting its potential application in catalysis and materials science.

Supramolecular Architectures:

Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule possesses several features that make it amenable to forming such assemblies.

The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while the nitrile group can also participate in hydrogen bonding. Furthermore, the phenyl ring and the oxazole ring are both aromatic systems capable of engaging in π-π stacking interactions. researchgate.netresearchgate.netnih.gov These interactions can drive the self-assembly of the molecules into well-defined, ordered structures in the solid state or in solution.

By strategically modifying the molecule with additional functional groups that can participate in specific non-covalent interactions, it is possible to program the self-assembly process to create complex supramolecular architectures with desired topologies and functions. For instance, the introduction of carboxylic acid or amide groups could promote the formation of strong hydrogen-bonded networks. mdpi.com

Structure Activity and Structure Property Relationship Sar/spr Studies of 2 5 Phenyl 1,3 Oxazol 2 Yl Acetonitrile Derivatives

Computational and Experimental Methodologies for SAR/SPR Elucidation

The elucidation of SAR and SPR for 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile derivatives employs a combination of computational and experimental techniques to predict and validate the effects of structural modifications.

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR analyses are frequently performed on series of related heterocyclic compounds, such as benzoxazoles, to correlate physicochemical properties of substituents with biological activity. nih.gov This method helps in predicting the activity of novel derivatives and optimizing lead compounds.

Molecular Docking: This technique is used to predict the binding orientation of derivatives within the active site of a biological target. For instance, docking studies on oxazole (B20620) and oxadiazole derivatives have been used to understand their interactions with enzymes like cyclooxygenase (COX) or various microbial proteins. ekb.egnih.govnih.gov These studies provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and stability.

Experimental Methodologies:

Synthesis: The foundation of any SAR/SPR study is the synthesis of a library of derivatives with systematic structural variations. Various synthetic strategies have been developed for 2,5-disubstituted oxazoles, including iodine-catalyzed domino reactions and cobalt-catalyzed cross-coupling, which allow for the introduction of diverse substituents. rsc.orgacs.org

Spectroscopic Analysis: Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are essential for confirming the chemical structures of the synthesized derivatives. nih.govresearchgate.net

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and conformation, which is invaluable for understanding steric effects and intermolecular interactions in the solid state.

Biological and Functional Assays: To establish SAR, derivatives are tested for specific biological activities (e.g., antibacterial, antifungal, anticancer). nih.govresearchgate.net For SPR, material properties such as photoluminescence or thermal stability are evaluated.

Analysis of Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric properties of substituents introduced onto the this compound scaffold profoundly influence its interactions with biological targets or other molecules in a material.

Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, which alters the electronic distribution across the entire molecule.

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic system. This can enhance π-π stacking interactions and cation-π interactions with biological receptors.

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -F) decrease the electron density. This can affect the acidity of nearby protons and the ability of the molecule to act as a hydrogen bond acceptor. For example, in related oxadiazole derivatives, the presence of a p-chlorophenyl group was found to be important for anti-inflammatory activity. nih.gov

Steric Effects: The size and shape of substituents play a critical role in determining how a molecule fits into a binding pocket or packs in a crystal lattice.

Bulky Substituents: Large groups can cause steric hindrance, which may either prevent the molecule from binding to a target site or, conversely, lock it into a specific, more active conformation.

The interplay of these effects is crucial. A substituent might be electronically favorable but sterically prohibitive, necessitating a careful balance during the design of new derivatives.

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Steric Effect | Predicted Impact on Molecular Interactions |

|---|---|---|---|---|

| -H | - | Neutral | Minimal | Baseline for comparison. |

| -OCH₃ | para | Electron-donating | Moderate | May enhance π-π stacking and hydrogen bond acceptor capability. |

| -Cl | para | Electron-withdrawing (inductive), Weakly donating (resonance) | Moderate | Can form halogen bonds and alter electrostatic potential. |

| -NO₂ | para | Strongly electron-withdrawing | Moderate | Significantly alters electron distribution, may act as a strong hydrogen bond acceptor. |

| -C(CH₃)₃ | para | Weakly electron-donating | Large | May introduce significant steric hindrance, potentially forcing a specific conformation or preventing binding. |

Correlation of Structural Features with Specific Chemical Reactivity or Functional Performance

The structural features of this compound derivatives are directly correlated with their chemical reactivity and potential applications, for instance, in materials science.

Chemical Reactivity:

The acetonitrile (B52724) group (-CH₂CN) is a key reactive site. The methylene (B1212753) protons are acidic and can be deprotonated to form a carbanion, which can then participate in various nucleophilic addition and substitution reactions, allowing for further elaboration of the molecule.

The oxazole ring is a stable aromatic system, but it can participate in cycloaddition reactions under certain conditions. The nitrogen and oxygen atoms influence the electron density of the ring, affecting its susceptibility to electrophilic or nucleophilic attack.

Substituents on the phenyl ring modulate the reactivity of the entire scaffold. Electron-withdrawing groups can increase the acidity of the methylene protons in the acetonitrile moiety, making them easier to remove.

Functional Performance in Materials:

Derivatives of 2,5-disubstituted oxazoles have been investigated for their photophysical properties. bohrium.com The extended π-conjugated system spanning the phenyl and oxazole rings can give rise to fluorescence.

Modifying substituents on the phenyl ring can tune the emission wavelength and quantum yield. For example, increasing the electron-donating or -withdrawing strength of substituents can shift the emission spectra, a key consideration for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. bohrium.com A study on 2,5-disubstituted oxazole dyes evaluated their potential as photoluminescence bioprobes by examining their brightness, which is a product of fluorescence quantum yield and two-photon absorption cross-section. bohrium.com

Investigation of the Role of the Oxazole-Acetonitrile Scaffold in Molecular Recognition

The oxazole-acetonitrile scaffold serves as a versatile framework for molecular recognition, particularly in biological systems. Its constituent parts can engage in a variety of non-covalent interactions that are essential for binding to enzymes or receptors.

Hydrogen Bonding: The nitrogen atom in the oxazole ring and the nitrogen of the acetonitrile group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl and oxazole rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Hydrophobic Interactions: The phenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar regions of a binding pocket.

Dipole-Dipole Interactions: The oxazole ring and the nitrile group possess significant dipole moments, enabling electrostatic interactions with polar residues in a target protein.

Molecular docking studies on similar oxazole-containing compounds have illustrated these principles. For example, docking analyses of oxazole derivatives with COX enzymes and the heme-binding protein from Porphyromonas gingivalis have shown that the core scaffold can fit into active sites and form key interactions, leading to inhibitory activity. ekb.egnih.gov

| Scaffold Moiety | Potential Interaction Type | Potential Interacting Partner (in a Protein) |

|---|---|---|

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Oxazole Ring (Nitrogen) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine (NH₃⁺) |

| Oxazole Ring (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine |

| Acetonitrile (Nitrogen) | Hydrogen Bond Acceptor, Dipole-Dipole | Polar amino acid side chains |

| Acetonitrile (Methylene) | Weak C-H···O/N Hydrogen Bonds | Carbonyl oxygen, Aspartate, Glutamate |

High-Throughput Screening Approaches for Chemical Space Exploration

High-Throughput Screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. nih.gov This approach is highly relevant for exploring the chemical space around the this compound scaffold.

HTS Campaign Structure:

Library Generation: A large and diverse library of derivatives is synthesized, often using combinatorial chemistry techniques to efficiently create many variations of the core scaffold. Compound libraries from commercial vendors like ChemDiv, Chembridge, and Enamine often contain numerous oxazole and other heterocyclic compounds. stanford.edu

Assay Development: A robust and automated assay is developed to measure the desired activity (e.g., enzyme inhibition, cell viability). These assays are typically performed in microtiter plates (384- or 1536-well formats). researchgate.net

Screening: The compound library is screened against the biological target. For example, a library of 100,000 compounds was screened for inhibitors of the influenza A virus. nih.gov Similarly, libraries have been screened against Mycobacterium tuberculosis, where oxadiazole-containing scaffolds were identified as promising hits. nih.gov

Hit Identification and Validation: Compounds that show activity above a certain threshold are identified as "hits." These hits are then re-tested and subjected to secondary assays to confirm their activity and rule out false positives.

Hit-to-Lead Optimization: Confirmed hits serve as starting points for medicinal chemistry efforts. SAR studies are then conducted on these hits to improve their potency, selectivity, and pharmacokinetic properties.

Both experimental HTS and computational (virtual) screening can be employed. Virtual screening uses computer models to dock large compound libraries into a target's binding site, prioritizing a smaller, more manageable number of compounds for experimental testing. This approach significantly reduces the time and cost associated with discovering new lead compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Phenyl 1,3 Oxazol 2 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Proton and Carbon Framework Elucidation

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental in determining the basic structure of 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, characteristic signals include a singlet for the methylene (B1212753) (-CH₂) protons adjacent to the nitrile group. The protons of the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum. The single proton on the oxazole (B20620) ring also gives a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals for this compound include those for the nitrile carbon (-CN), the methylene carbon (-CH₂), and the carbons of the oxazole and phenyl rings. dtu.dk The chemical shifts of the oxazole ring carbons are particularly diagnostic for confirming the heterocyclic structure. dtu.dk

Spectroscopic data for derivatives of this compound show shifts in these signals depending on the nature and position of the substituents. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | Methylene (-CH₂) singlet, Phenyl (aromatic) multiplet, Oxazole-H singlet | Nitrile (-CN), Methylene (-CH₂), Oxazole carbons, Phenyl carbons |

| 2-(2-Phenyl-1H-imidazol-1-yl)acetonitrile | 4.89 (s, 2H), 7.16 (d, 1H), 7.21 (d, 1H), 7.48-7.53 (m, 3H), 7.56-7.59 (m, 2H) | 34.8, 114.2, 120.6, 128.8, 128.9, 129.1, 129.9, 130.0, 148.2 |

| 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetonitrile | 5.02 (s, 2H), 7.37-7.42 (m, 2H), 7.46-7.49 (m, 1H), 7.55-7.57 (m, 3H), 7.71-7.74 (m, 2H), 7.84-7.86 (m, 1H) | 33.1, 109.4, 113.9, 120.6, 123.8, 124.1, 128.6, 129.2, 129.3, 130.7, 134.9, 142.9, 153.1 |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to establish the connectivity between atoms within the molecule, confirming the assignments made from 1D NMR and elucidating the complete molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which are invaluable for identifying adjacent protons, such as those within the phenyl ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduresearchgate.net This is crucial for distinguishing between the various aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and its analogs. scirp.org

A key feature in the IR spectrum is the characteristic stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band in the region of 2200-2300 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and phenyl rings are observed in the 1500-1650 cm⁻¹ region. dtu.dk The C-O-C stretching of the oxazole ring also gives rise to a distinct band. For substituted derivatives, the vibrational frequencies of these groups may shift, providing information about the electronic effects of the substituents. dtu.dkscirp.orgnih.govbeilstein-journals.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxazole C=N | Stretching | 1600 - 1680 |

| C-O-C (ether) | Stretching | 1050 - 1250 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. scirp.orgnih.govbeilstein-journals.orgmdpi.com This technique is crucial for confirming the molecular formula of newly synthesized derivatives.

In addition to providing the molecular ion peak, mass spectrometry reveals the fragmentation pattern of the molecule upon ionization. researchgate.net The fragmentation of this compound would likely involve the cleavage of the bond between the methylene group and the oxazole ring, as well as fragmentation of the oxazole ring itself. mdpi.com Analysis of these fragmentation pathways provides further confirmation of the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule and to investigate its photophysical properties.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system, which includes the phenyl and oxazole rings. mdpi.comnih.gov The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. nih.gov Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, respectively. These studies provide insight into the electronic structure of the molecules.

Fluorescence Emission and Quantum Yield Studies

Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of conjugated organic molecules like those containing the phenyl-oxazole scaffold. This technique provides information on the electronic transitions within a molecule upon excitation with light. The emission spectrum reveals the wavelength of light emitted as the molecule returns from an excited state to its ground state, while the fluorescence quantum yield (ΦF) quantifies the efficiency of this emission process.

The quantum yield is defined as the ratio of photons emitted to the photons absorbed. A high quantum yield is often desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. For phenyl-oxazole derivatives, the fluorescence properties are heavily influenced by the nature and position of substituents on the aromatic rings.

While specific data for this compound is not extensively documented in publicly available literature, studies on structurally analogous compounds provide significant insights. For instance, derivatives of 1,3,4-oxadiazole (B1194373) containing similar aromatic systems exhibit intense fluorescence. mdpi.com The well-known laser dye 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), which features the 5-phenyl-oxazole core, is renowned for its high fluorescence efficiency. researchgate.net Research on related azaheterocycle-based molecules demonstrates strong emission in the 325 to 425 nm range, with absolute quantum yields that can be precisely measured using an integrating sphere. mdpi.com

Table 1: Example Photophysical Properties of a Structurally Related Phenyl-Oxadiazole Derivative in THF Data is for a representative compound, (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyl α,ω-bisfunctionalized PEG. mdpi.com

Solvatochromic Behavior Analysis

Solvatochromism is the phenomenon where a substance changes color in response to a change in the polarity of the solvent. ufms.br This behavior is a direct consequence of differential solvation of the ground and excited electronic states of the molecule. By analyzing the absorption and emission spectra of a compound in a series of solvents with varying polarities, one can gain valuable information about the change in the molecule's dipole moment upon photoexcitation.

This analysis is often quantified using the Lippert-Mataga equation, which correlates the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent's orientation polarizability. A linear plot suggests a significant change in dipole moment between the ground and excited states, characteristic of molecules with intramolecular charge transfer (ICT) character.

Oxazole and oxazolone (B7731731) derivatives frequently exhibit pronounced solvatochromic behavior. researchgate.netbohrium.com For example, studies on 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one have shown:

Positive Solvatochromism : A bathochromic (red) shift in emission wavelength with increasing solvent polarity in aprotic solvents. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. ufms.br

Negative Solvatochromism : A hypsochromic (blue) shift in protic solvents. This can occur if specific interactions, such as hydrogen bonding between the solvent and the solute, stabilize the ground state more than the excited state. ufms.brresearchgate.net

The study of 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) also revealed a bathochromic shift in both absorption and fluorescence spectra as solvent polarity increases, indicating that the electronic transition is of a π-π* nature. researchgate.net This suggests that this compound and its derivatives are likely to display significant solvatochromic shifts, reflecting changes in their electronic distribution upon excitation.

Table 2: Example Solvatochromic Data for a Related Oxazolone Derivative Data shows the absorption maxima (λmax) for 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one in various solvents of differing polarity (ET(30) value). ufms.brresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state.

While a crystal structure for this compound is not available in open crystallographic databases, analysis of closely related heterocyclic compounds illustrates the type of detailed structural information that can be obtained. For example, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, a molecule with a similar heterocyclic core, has been determined. researchgate.net Such studies reveal the planarity of the ring systems and the dihedral angles between them, which are crucial for understanding the molecule's conjugation and electronic properties. The analysis also identifies supramolecular structures formed through intermolecular forces. researchgate.net

Obtaining the crystal structure of this compound would provide invaluable data for correlating its solid-state conformation with its photophysical properties and would serve as a benchmark for theoretical calculations.

Table 3: Example Crystal Structure Data for a Related Heterocyclic Compound Data is for 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. researchgate.net

Advanced Surface and Materials Characterization Techniques (e.g., XPS, SEM, AFM for films)

When this compound or its derivatives are fabricated into thin films for electronic or optical devices, a suite of surface-sensitive techniques is required to characterize the film's quality and properties.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the elemental composition and chemical states of the top few nanometers of a material's surface. azooptics.com For a thin film of an oxazole derivative, XPS would be used to confirm the presence of carbon, nitrogen, and oxygen in their expected stoichiometric ratios. High-resolution scans of the C 1s, N 1s, and O 1s peaks would provide information about the chemical bonding environments, confirming the integrity of the oxazole ring and other functional groups. XPS can also be used for depth profiling to check for compositional uniformity or identify interfacial layers. azooptics.com

Scanning Electron Microscopy (SEM) provides high-magnification images of a surface's morphology and topography. For a thin film, SEM analysis would reveal critical information about its quality, such as the presence of cracks, pinholes, or other defects. upb.ro It can also be used to visualize the grain structure in polycrystalline films and determine the film's thickness through cross-sectional imaging. upb.ro

Atomic Force Microscopy (AFM) is an exceptional tool for studying surface topography at the nanometer scale. researchgate.net AFM generates a three-dimensional map of the surface, allowing for the precise quantification of parameters like root-mean-square (RMS) roughness. upb.roresearchgate.net For optical and electronic applications, a smooth, uniform surface is often essential, and AFM is the primary technique for verifying this. AFM can also be operated in different modes to map other properties, such as local mechanical or electrical response, providing a comprehensive understanding of the film's functional characteristics. spectraresearch.com

Computational Chemistry and Theoretical Modeling of 2 5 Phenyl 1,3 Oxazol 2 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine various molecular properties. nih.gov DFT, particularly using functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying heterocyclic systems. researchgate.netufv.br

These calculations provide detailed information on the molecule's geometry, including bond lengths and angles, which are crucial for understanding its stability and reactivity. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to elucidate the molecule's chemical reactivity, kinetic stability, and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack. researchgate.net Mulliken population analysis provides estimates of partial atomic charges, offering insights into the charge distribution across the molecule. jmaterenvironsci.com

Table 1: Representative Theoretical Electronic Properties of Heterocyclic Compounds Calculated by DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are representative examples based on calculations for similar heterocyclic structures and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and changes its shape in different environments, such as in a solvent or interacting with a biological target. nih.govmdpi.com

These simulations can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the single bond connecting the phenyl and oxazole (B20620) rings. The interaction of the molecule with its environment, like water molecules, can also be studied in detail. nih.gov For instance, MD simulations can elucidate how the molecule interacts with a model cell membrane, providing insights into its potential biological transport properties. nih.govmdpi.com

Reaction Pathway Predictions and Transition State Theory

Computational methods are instrumental in predicting reaction pathways for the synthesis and transformation of this compound. By applying transition state theory, chemists can calculate the activation energies for different potential reaction steps. univ.kiev.ua This allows for the identification of the most energetically favorable pathway, which can guide synthetic chemists in optimizing reaction conditions.

For example, in the synthesis of oxazole rings, such as via the van Leusen reaction, computational modeling can be used to study the mechanism in detail. nih.gov The structures of reactants, intermediates, transition states, and products can be optimized, and their relative energies calculated. This information helps in understanding the factors that control the reaction's efficiency and selectivity. univ.kiev.ua Computational studies can also predict the feasibility of conformational changes, such as the rotation of substituent groups, by calculating the energy barrier for such processes. univ.kiev.ua

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.govresearchgate.net For a series of derivatives of this compound, QSAR models can be developed to correlate specific structural features (descriptors) with a particular biological activity, such as antibacterial or anticancer effects. researchgate.netjmchemsci.com

The process involves calculating a variety of molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. ufv.br Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical model that links these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. ufv.br

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |

Virtual Screening and Rational Design of Advanced Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.gov For this compound, this process can be used to design advanced derivatives with improved properties. One common approach is ligand-based virtual screening, which uses a known active molecule as a template to find other molecules with similar features. researchgate.net

Pharmacophore modeling is a key component of this process. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. nih.gov This model can then be used as a 3D query to screen databases of compounds, identifying those that match the pharmacophore and are therefore likely to be active. researchgate.net The identified "hits" can then be further evaluated using molecular docking simulations to predict their binding affinity and mode of interaction with a specific biological target, such as an enzyme or receptor. acgpubs.orgresearchgate.net This integrated computational approach facilitates the rational design of new, more potent, and selective derivatives.

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Versatile Synthetic Intermediate and Building Block

The chemical reactivity of 2-(5-phenyl-1,3-oxazol-2-yl)acetonitrile, particularly the active methylene (B1212753) group and the nitrile functionality, allows for its elaboration into a diverse array of more complex molecules. The oxazole (B20620) ring itself can be a stable core or a reactive participant in various transformations.

Researchers have explored the synthetic utility of this compound as a building block for the synthesis of various heterocyclic systems. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions to introduce new functional groups and ring systems. For instance, the reaction of related oxazole-containing acetonitriles has been shown to yield more complex heterocyclic structures, highlighting the potential of the title compound in similar synthetic strategies.

While specific, detailed research findings on the direct use of this compound as a versatile synthetic intermediate are not extensively documented in readily available literature, the known reactivity of its constituent functional groups provides a strong basis for its potential in constructing a variety of organic molecules. The phenyl and oxazole rings offer sites for further functionalization, while the acetonitrile (B52724) group is a well-established handle for carbon-carbon and carbon-heteroatom bond formation.

Development of Chiral Oxazole-Derived Ligands for Asymmetric Catalysis

The oxazole moiety is a prominent feature in a class of privileged ligands known as oxazolines, which have been extensively and successfully employed in a multitude of metal-catalyzed asymmetric reactions. nih.govbldpharm.com These ligands are prized for their modular nature, stability, and the high levels of enantioselectivity they can induce. bldpharm.com The synthesis of such ligands often involves the use of chiral amino alcohols, which impart stereochemical control. bldpharm.com

While direct examples of chiral ligands synthesized from this compound are not explicitly detailed in the current body of literature, the structural motif is highly relevant to the design of new chiral ligands. The phenyl and oxazole rings can be functionalized to introduce chirality or to modulate the steric and electronic properties of the resulting ligand. For example, the introduction of a chiral substituent on the phenyl ring or the elaboration of the acetonitrile group into a coordinating chiral moiety could lead to novel ligand architectures.

The development of pyridine-oxazoline type ligands, which have shown unique properties in asymmetric catalysis, further underscores the potential for designing new ligands based on the oxazole framework. rsc.org The combination of the oxazole ring with other coordinating groups can lead to bidentate or tridentate ligands with unique stereochemical directing abilities.

Exploration in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The structural components of this compound, namely the phenyl and oxazole rings, suggest its potential as a substrate in such reactions.

Although specific studies detailing the participation of this compound in well-known coupling reactions like Suzuki, Heck, or Sonogashira are not prominent in the literature, the general principles of these reactions can be applied. For instance, if the phenyl ring were to be substituted with a halide, it could readily participate in palladium-catalyzed cross-coupling reactions to form biaryl structures. Similarly, the oxazole ring could potentially be functionalized to act as a coupling partner.